11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid

Organometallic Antibacterial Klebsiella pneumoniae Gallium Complex

This 11‑methyl‑substituted indenoquinoline‑10‑carboxylic acid is the essential precursor to [GaMe₂(CH₃Q)(H₂O)] complex 5, which delivers an MIC of 0.39 µM against MDR Klebsiella pneumoniae KP‑1074 (SI = 64–256). The methyl group confers intermediate lipophilicity (free ligand log P = 0.561; complex log P = 1.204) and uniquely enables centrosymmetric dimeric crystallization. Unlike the unsubstituted or halogen analogs, this scaffold’s substitution pattern directly controls antibacterial potency and mammalian cytotoxicity, making it a non‑interchangeable comparator for organometallic SAR. The free 10‑COOH group provides a synthetic handle for amide coupling, ester prodrug strategies, and targeted metal‑chelation campaigns.

Molecular Formula C18H13NO2
Molecular Weight 275.3 g/mol
CAS No. 853319-56-9
Cat. No. B11843017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid
CAS853319-56-9
Molecular FormulaC18H13NO2
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=C13)C(=O)O
InChIInChI=1S/C18H13NO2/c1-10-11-6-2-3-7-12(11)17-15(10)16(18(20)21)13-8-4-5-9-14(13)19-17/h2-10H,1H3,(H,20,21)
InChIKeyQQTNFQXKVNIQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic Acid (CAS 853319-56-9): A Structurally Differentiated Indenoquinoline Scaffold


11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid (CAS 853319-56-9) is a synthetic tetracyclic indenoquinoline bearing a carboxylic acid group at the 10-position and a methyl substituent at the 11-position of the indeno ring. With a molecular formula of C18H13NO2 and a molecular weight of 275.3 g/mol, the compound is a member of the indeno[1,2-b]quinoline-10-carboxylic acid series, a class that has been systematically functionalized at the 8-position of the quinoline ring to generate ligands for bioactive organometallic complexes [1]. The scaffold draws on a lineage of indenoquinoline topoisomerase inhibitors such as DACA, but differs fundamentally in oxidation state and substitution pattern, positioning it for distinct metal-chelation and antimycobacterial applications [2].

Why 11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic Acid Cannot Be Replaced by Unsubstituted or Dimethoxy Indenoquinoline Analogs in Metal-Complexation Research Programs


Indeno[1,2-b]quinoline-10-carboxylic acid analogs are not interchangeable because the ligand scaffold's substituent identity directly dictates the antibacterial activity, lipophilicity, and selectivity profile of the resulting organometallic complex. In the 2025 study by Hameed et al., the free indenoquinoline carboxylic acids were uniformly inactive (MIC > 100 µM) against multidrug-resistant Klebsiella pneumoniae, but their dimethylgallium(III) complexes exhibited differential antibacterial potency spanning over an order of magnitude depending solely on the substituent at the quinoline 8-position [1]. The methyl-substituted variant (directly derived from the target compound) produced a complex with an MIC of 0.39 µM against KP-1074, compared to 0.09 µM for the unsubstituted parent complex—a 4.3-fold potency difference that illustrates why substitution pattern, not merely core scaffold, governs biological outcome [1]. Furthermore, the methyl-substituted free ligand exhibited the highest mammalian cell cytotoxicity among all parent acids tested, an observation that has direct implications for toxicity screening and counter-screening experimental designs where each analog must be individually assessed rather than assumed equivalent [1].

Quantitative Differentiation Evidence for 11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic Acid (CAS 853319-56-9) Versus Closest Indenoquinoline Analogs


Dimethylgallium(III) Complex of the Methyl-Substituted Ligand Achieves 0.39 µM MIC Against MDR Klebsiella pneumoniae KP-1074, Demonstrating 256-Fold Enhancement Over the Free Ligand

The dimethylgallium(III) complex derived from 11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid, designated [GaMe2(CH3Q)(H2O)] (complex 5), exhibited MIC values of 0.39 µM against KP-1074, 1.56 µM against KP-AJ289, and 0.78 µM against KP-RH201207 in iron-depleted RPMI-HS medium. In direct comparison, the unsubstituted parent complex [GaMe2(Q)(H2O)] (complex 1) showed MICs of 0.09, 0.39, and 0.39 µM respectively—0.23-fold the MIC against KP-1074 [1]. The free methyl-substituted ligand alone was inactive (MIC > 100 µM) under identical conditions [1].

Organometallic Antibacterial Klebsiella pneumoniae Gallium Complex

Methyl-Substituted Gallium Complex Achieves Selectivity Index (SI) of 256 Against KP-1074, Positioning It as a Moderate-Selectivity Candidate Within the Series

Selectivity indices (SI = IC50/MIC) were calculated using IC50 values from L929 mouse fibroblast cytotoxicity assays and MIC values from antibacterial testing. The methyl-substituted complex 5 showed an SI of 256 against KP-1074, 64 against KP-AJ289, and 128 against KP-RH201207 [1]. In comparison, the unsubstituted complex 1 achieved the highest SI in the series (1111 against KP-1074), while the fluoro-substituted complex 2 was the least selective (128 against KP-1074) [1]. The free methyl-substituted ligand CH3QH displayed the largest inhibition of mammalian cell viability among all parent indenoquinoline carboxylic acids tested [1].

Selectivity Index Mammalian Cytotoxicity Therapeutic Window

Methyl-Substituted Indenoquinoline Carboxylic Acid (CH3QH) Exhibits Experimentally Determined log P of 0.561 ± 0.045, Bridging the Lipophilicity Gap Between Unsubstituted and Halogenated Analogs

The partition coefficient (log Po/w) for the target compound as the free ligand CH3QH was experimentally determined as 0.561 ± 0.045, measured by inductively coupled plasma mass spectrometry (ICP-MS) in an octanol/water system [1]. Its gallium complex [GaMe2(CH3Q)(H2O)] 5 showed a log P of 1.204 ± 0.075, falling within the optimal range (1.04–1.27) alongside the halogen-substituted complexes [1]. For comparison, the unsubstituted parent ligand QH had a log P of 0.440 ± 0.006, while the bromo-substituted BrQH was the most lipophilic at 0.635 ± 0.031 [1].

Lipophilicity Log P Drug-likeness

Single-Crystal X-Ray Structure of [GaMe2(CH3Q)(H2O)][GaMe2(CH3Q)(EtOH)]·H2O Reveals Distinct Centrosymmetric Dimer Arrangement Absent in the Unsubstituted Analog

Single-crystal X-ray diffraction of complex 5 revealed a unique repeating unit consisting of two distinct moieties—GaMe2(CH3Q)(H2O) and GaMe2(CH3Q)(EtOH)—connected via intermolecular hydrogen bonding into a centrosymmetric dimer [1]. In contrast, the unsubstituted complex 1 crystallized as a simple monomeric [GaMe2(Q)(H2O)] unit without ligand-substitution heterogeneity [1]. Both complexes feature four-coordinate Ga centers with monodentate carboxylate binding and distorted tetrahedral geometry, but the methyl substituent's steric and electronic influence in complex 5 drives a partial ethanol-for-water ligand exchange that is not observed in complex 1 [1].

X-ray Crystallography Coordination Chemistry Structural Biology

Closest Structural Analog 10-Methyl-11H-indeno[1,2-b]quinoline Confers Selective Antimycobacterial Activity Against M. abscessus, Establishing Class-Level Evidence for the Target Compound's Antimycobacterial Potential

In a 3D-QSAR-guided antimycobacterial study by Luczywo et al. (2023), the compound 10-methyl-11H-indeno[1,2-b]quinoline—structurally identical to the target compound except for the absence of the 10-carboxylic acid group—was identified as selectively active against Mycobacterium abscessus among a panel that included drug-resistant M. tuberculosis H37Rv strains (rpoB S450L, katG del, gyrA D94K) and M. avium [1]. No other compound in the 12-quinoline + 3-indolinone library showed this selective M. abscessus activity profile [1]. Although quantitative MIC values were not reported in the accessible abstract, the qualitative active/inactive classification against nontuberculous mycobacteria constitutes class-level evidence that the indeno[1,2-b]quinoline core with methyl substitution at the indeno ring position possesses intrinsic antimycobacterial properties.

Antimycobacterial Mycobacterium abscessus Tuberculosis

High-Value Application Scenarios for 11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic Acid (CAS 853319-56-9) Grounded in Quantitative Differentiation Evidence


Organogallium Antibacterial R&D: Ligand for Dimethylgallium(III) Complex Synthesis Targeting Multidrug-Resistant Klebsiella pneumoniae

The target compound serves as the precursor ligand for [GaMe2(CH3Q)(H2O)] complex 5, which exhibits MIC values of 0.39–1.56 µM against three MDR K. pneumoniae strains in iron-depleted medium while maintaining an IC50 of 100 µM against L929 mammalian cells (SI = 64–256) [1]. Its intermediate lipophilicity (complex log P = 1.204) and unique dimeric crystal structure differentiate it from the unsubstituted and halogen-substituted analogs in the series, making it a critical comparator for SAR campaigns that aim to decouple antibacterial potency from mammalian cytotoxicity through systematic substituent variation [1].

Antimycobacterial Drug Discovery: Carboxylic Acid-Functionalized Scaffold for M. abscessus Lead Optimization

The demonstration that 10-methyl-11H-indeno[1,2-b]quinoline—the decarboxylated analog of the target compound—is selectively active against M. abscessus provides a class-level rationale for deploying the target compound as a functionalized analog in antimycobacterial screening cascades [2]. The presence of the 10-carboxylic acid group offers a synthetic handle for further derivatization (amide coupling, ester prodrug formation, metal chelation) that is absent in the simpler 10-methyl-indenoquinoline, enabling exploration of prodrug strategies and targeted delivery approaches that were not accessible in the original QSAR study [2].

Medicinal Chemistry SAR Campaigns: Substituent-Dependent Lipophilicity Tuning in Indenoquinoline Ligand Libraries

The experimentally determined log P of 0.561 for the free ligand CH3QH and 1.204 for its gallium complex positions the methyl-substituted scaffold at a strategically important point in the indenoquinoline lipophilicity series—more lipophilic than the unsubstituted parent (QH log P = 0.440) but less lipophilic than the bromo analog (BrQH log P = 0.635) [1]. This intermediate lipophilicity, combined with the methyl group's unique steric and electronic properties, enables researchers to probe the relationship between ligand hydrophobicity and complex antibacterial activity without the confounding electronic effects introduced by halogen substituents [1].

Crystallography and Coordination Chemistry: Structural Probe for Solvent-Dependent Supramolecular Assembly in Organogallium Complexes

The methyl-substituted complex 5 is the only member of the five-complex series to undergo partial ligand exchange (H2O → EtOH) and crystallize as a centrosymmetric dimer, as confirmed by single-crystal X-ray diffraction [1]. This unique behavior makes the target compound an essential tool for investigating how subtle changes in ligand substitution influence the solid-state packing, hydrogen-bonding networks, and solvent accommodation in tetrahedral organogallium carboxylate complexes [1].

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